molecular formula C15H23N3O3S B2701799 1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1825505-43-8

1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2701799
CAS No.: 1825505-43-8
M. Wt: 325.43
InChI Key: FBGRIEXIDOGIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a tert-butyl oxazole moiety and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the tert-butyl group. The piperazine ring is then functionalized with the propynyl group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to different products.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to favor the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the piperazine ring.

Scientific Research Applications

1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The oxazole ring and sulfonyl group are key functional groups that enable binding to enzymes or receptors, modulating their activity. The propynyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring.

    1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness

1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is unique due to its combination of a piperazine ring with a tert-butyl oxazole moiety and a propynyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-tert-butyl-3-[(4-prop-2-ynylpiperazin-1-yl)sulfonylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-5-6-17-7-9-18(10-8-17)22(19,20)12-13-11-14(21-16-13)15(2,3)4/h1,11H,6-10,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRIEXIDOGIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CS(=O)(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.